molecular formula C10H12N2O3S B12906802 3-(Acetylthio)propyl pyrimidine-5-carboxylate

3-(Acetylthio)propyl pyrimidine-5-carboxylate

Cat. No.: B12906802
M. Wt: 240.28 g/mol
InChI Key: DRKUVQZHBORXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylthio)propyl pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an acetylthio group at the 3-position and a carboxylate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylthio)propyl pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Acetylthio Group: The acetylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylthio)propyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The acetylthio group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acetylthio)propyl pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Acetylthio)propyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or interact with specific receptors to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Acetylthio)propyl pyrimidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.

    3-(Acetylthio)propyl pyrimidine-6-carboxylate: Similar structure but with the carboxylate group at the 6-position.

    3-(Acetylthio)propyl pyrimidine-5-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

3-(Acetylthio)propyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the acetylthio and carboxylate groups provides a unique combination of functional groups that can be exploited for various applications.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

3-acetylsulfanylpropyl pyrimidine-5-carboxylate

InChI

InChI=1S/C10H12N2O3S/c1-8(13)16-4-2-3-15-10(14)9-5-11-7-12-6-9/h5-7H,2-4H2,1H3

InChI Key

DRKUVQZHBORXRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCOC(=O)C1=CN=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.